Product packaging for UK-432097(Cat. No.:CAS No. 380221-63-6)

UK-432097

Cat. No.: B1683377
CAS No.: 380221-63-6
M. Wt: 777.9 g/mol
InChI Key: ZOTHAEBAWXWVID-HXEFRTELSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UK-432097 is a potent and selective synthetic agonist for the adenosine A2A receptor (A2AAR), a class A G-protein-coupled receptor (GPCR) . It was originally developed as a drug candidate for Chronic Obstructive Pulmonary Disease (COPD) but was discontinued from clinical trials after Phase II . Despite this, its high potency and selectivity have made it an invaluable pharmacological tool in basic research, particularly for studying the structure and function of GPCRs . The research value of this compound is highlighted by its role in elucidating the structural mechanisms of GPCR activation. The compound acts as a "conformationally selective agonist," stabilizing the A2AAR in a specific active-state configuration . The crystal structure of the human A2AAR bound to this compound has been resolved, revealing an extensive ligand-receptor interaction network and providing critical insights into agonist-induced conformational changes that trigger intracellular signaling cascades . This makes this compound an essential compound for researchers in structural biology and GPCR pharmacology. With a molecular weight of 777.89 g/mol, this compound is a complex molecule that activates the Gs-coupled A2AAR, leading to the stimulation of intracellular cyclic AMP (cAMP) production . Its mechanism involves binding deep within the receptor's orthosteric pocket, where key interactions with residues such Asn253, His278, and Ser277 anchor the molecule and initiate the activation mechanism . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H47N11O6 B1683377 UK-432097 CAS No. 380221-63-6

Properties

IUPAC Name

6-(2,2-diphenylethylamino)-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]-N-[2-[(1-pyridin-2-ylpiperidin-4-yl)carbamoylamino]ethyl]purine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N11O6/c1-2-41-37(54)33-31(52)32(53)39(57-33)51-24-46-30-34(45-23-28(25-11-5-3-6-12-25)26-13-7-4-8-14-26)48-35(49-36(30)51)38(55)43-19-20-44-40(56)47-27-16-21-50(22-17-27)29-15-9-10-18-42-29/h3-15,18,24,27-28,31-33,39,52-53H,2,16-17,19-23H2,1H3,(H,41,54)(H,43,55)(H2,44,47,56)(H,45,48,49)/t31-,32+,33-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTHAEBAWXWVID-HXEFRTELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N11O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431408
Record name UK-432,097
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380221-63-6
Record name 1-Deoxy-1-[6-[(2,2-diphenylethyl)amino]-2-[[[2-[[[[1-(2-pyridinyl)-4-piperidinyl]amino]carbonyl]amino]ethyl]amino]carbonyl]-9H-purin-9-yl]-N-ethyl-β-D-ribofuranuronamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380221-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name UK-432097
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380221636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UK-432097
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name UK-432,097
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UK-432097
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3OAJ1R5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Receptor Interaction Dynamics of Uk 432097

Adenosine (B11128) Receptor Subtype Selectivity and Potency Profiling

The molecular pharmacology of UK-432097 is largely defined by its precise interactions with adenosine receptors. This includes its high affinity and efficacy at the A2A subtype and its comparative selectivity profile against the other adenosine receptor subtypes (A1, A2B, and A3). Understanding this selectivity and potency is vital for assessing its pharmacological profile.

Specificity and Efficacy at the Human Adenosine A2A Receptor

This compound is well-established as a highly potent and selective agonist for the human adenosine A2A receptor medchemexpress.comaxonmedchem.commedchemexpress.com. It demonstrates a high binding affinity for the A2AAR, with a reported pKi value of 8.4 medchemexpress.commedchemexpress.com. Functionally, this compound acts as a full agonist at the A2AAR, capable of eliciting a complete response upon binding nih.gov. Studies utilizing Chinese hamster ovary (CHO) cells engineered to stably express the human wild-type A2AAR have determined an EC50 value of 0.66 ± 0.19 nM for this compound in stimulating cyclic AMP (cAMP) accumulation nih.gov. This indicates that this compound is highly potent in activating the A2AAR-mediated signaling pathway at nanomolar concentrations.

Receptor Selectivity Against Other Adenosine Receptor Subtypes (A1, A2B, A3)

While this compound exhibits high selectivity for the A2A receptor, its interactions with other adenosine receptor subtypes (A1, A2B, and A3) have been assessed to fully characterize its selectivity profile. Research indicates that this compound is selective over A2B and A1 receptors. However, it has been observed to have an agonistic effect on the A3 receptor nih.gov. Further data specifies the potency (EC50 values) for cAMP stimulation mediated by A2A and A2B receptors as 0.46 nM and 67.5 nM, respectively. The inhibitory potency (IC50 values) for cAMP inhibition mediated by A1 and A3 receptors are reported as 300 nM and 66.5 nM, respectively clinicalpublishing.co.uk. This pharmacological profile underscores a significant preference for the A2A receptor compared to the A1 and A2B subtypes, with some degree of activity noted at the A3 receptor, particularly at higher concentrations.

Here is a summary of the reported selectivity and potency data:

Receptor SubtypeAssay TypeMetricValueReference
Human A2AcAMP accumulationEC500.66 ± 0.19 nM nih.gov
Human A2ABinding AffinitypKi8.4 medchemexpress.commedchemexpress.com
Human A2AcAMP stimulationEC500.46 nM clinicalpublishing.co.uk
Human A2BcAMP stimulationEC5067.5 nM clinicalpublishing.co.uk
Human A1cAMP inhibitionIC50300 nM clinicalpublishing.co.uk
Human A3cAMP inhibitionIC5066.5 nM clinicalpublishing.co.uk

In Vitro Functional Assays and Cellular cAMP Accumulation Studies

In vitro functional assays are instrumental in characterizing the pharmacological activity of this compound, with cellular cAMP accumulation studies being a primary method medchemexpress.comnih.govresearchgate.netbiorxiv.orgmdpi.com. Given that the A2A receptor is coupled to the stimulatory G protein (Gαs), its activation by agonists like this compound leads to an increase in intracellular cAMP levels nih.govpnas.org.

Studies using CHO cells expressing human WT A2AAR have consistently shown that this compound significantly increases cAMP accumulation in a concentration-dependent manner medchemexpress.comnih.gov. The low EC50 value of 0.66 nM highlights its potent capacity to stimulate this signaling pathway nih.gov. Notably, this compound has been observed to induce sustained wash-resistant agonism in cAMP assays, indicating that receptor activation persists even after the removal of the compound from the surrounding medium researchgate.netnih.gov. This prolonged effect is suggested to be a consequence of the slow dissociation kinetics of this compound from the A2A receptor researchgate.netnih.govresearchgate.net. Beyond cAMP, this compound has also demonstrated effects in other in vitro functional assays, including anti-aggregatory properties and a significant reduction in GPIIb-IIIa activation in ADP-stimulated platelets medchemexpress.commedchemexpress.commdpi.com.

G Protein-Coupled Receptor Activation Mechanisms Induced by this compound

The binding of an agonist such as this compound to the A2A adenosine receptor, a representative class A GPCR, initiates a cascade of conformational changes critical for receptor activation and subsequent coupling with intracellular G proteins nih.govplos.orgbiorxiv.orgbiorxiv.org.

Conformational Dynamics of the A2A Adenosine Receptor upon this compound Binding

Structural studies, particularly the crystal structure of the human A2A adenosine receptor bound to this compound, have provided crucial insights into the conformational dynamics triggered by agonist binding wikipedia.orgnih.govacs.orgnih.govresearchgate.net. When compared to the inactive state, typically represented by antagonist-bound A2AAR structures, the agonist-bound conformation with this compound reveals significant rearrangements within the transmembrane helical bundle nih.govacs.orgresearchgate.net. This compound is a relatively large molecule that extensively occupies the A2AAR ligand-binding cavity, engaging in a wide network of interactions with receptor residues nih.gov. These interactions, particularly involving the ribose moiety and the bulky substituents on the adenine (B156593) core, are pivotal in initiating and stabilizing the active-state configuration nih.gov.

The binding of this compound is believed to stabilize an intermediate-active state of the A2AAR, a conformation distinct from both the fully inactive state and the fully active G protein-bound state observed in certain other GPCRs nih.govfrontiersin.org. The substantial size and extensive contacts formed by this compound contribute to its capacity to stabilize this intermediate conformation, even in receptor constructs that have not been thermostabilized nih.govfrontiersin.org. Molecular dynamics simulations have been utilized to further explore the dynamic events associated with this compound binding and the resulting conformational transitions plos.orgbiorxiv.orgiucr.org. These computational approaches aid in understanding the inherent flexibility and the dynamic equilibrium between different conformational states that are central to receptor activation frontiersin.org.

Analysis of Transmembrane Helix Rearrangements (e.g., Helix III, V, VI, VII)

Upon binding of this compound, the A2A receptor undergoes specific and characteristic rearrangements in its transmembrane helices, indicative of GPCR activation nih.govbiorxiv.orgacs.orgresearchgate.net. Crystal structures of the A2AAR in complex with this compound highlight several key movements when compared to the inactive state nih.govacs.orgresearchgate.net:

Helix VI: The cytoplasmic portion of helix VI exhibits an outward tilt and rotation nih.govacs.orgresearchgate.net. This movement is a hallmark of GPCR activation, facilitating the coupling of intracellular G proteins nih.govplos.org.

Helix V: A discernible movement of helix V is observed nih.govacs.orgresearchgate.net.

Helix III: An axial shift in helix III occurs nih.govacs.orgresearchgate.net.

Helix VII: A "seesaw" movement of helix VII appears to be specific to the A2AAR and its interaction with this compound nih.govresearchgate.net.

These rearrangements within the transmembrane helical bundle are transmitted from the orthosteric ligand-binding site to the intracellular domains of the helices, which are essential for productive coupling with cytosolic G proteins and the stabilization of the active conformation biorxiv.org. The precise molecular interactions between this compound and residues within the binding pocket, including hydrogen bonds and van der Waals forces, are critical drivers of these larger-scale conformational changes nih.gov. For example, the bulky substitution at the C2 position of this compound is thought to cause a displacement of extracellular loop 3 (ECL3), leading to changes in the rotamer conformations of nearby residues and the disruption of a salt bridge, which in turn influences the positioning and movement of the transmembrane helices nih.govfrontiersin.org.

Extracellular Loop Conformational Shifts (e.g., Extracellular Loop 3)

Binding of this compound to A2AAR is associated with specific conformational changes in the receptor structure, including shifts in the extracellular loops (ECLs). nih.govresearchgate.netrcsb.orgscilit.com Notably, a shift in extracellular loop 3 (ECL3) is observed, which is considered likely specific to A2AAR and its interaction with this compound. nih.govresearchgate.netrcsb.orgscilit.com The bulky substitution at the C2 position of the adenine moiety of this compound is thought to displace ECL3 away from the binding pocket. This displacement can induce rotamer changes in key residues within ECL2 and ECL3, such as Glu169ECL2 and His264ECL3, and disrupt the salt bridge between these side chains. frontiersin.org

Characterization of Intermediate-Active Receptor State Stabilization

This compound is recognized as a "conformationally selective agonist" due to its ability to stabilize A2AAR in a specific active-state configuration. nih.govresearchgate.netrcsb.orgscilit.com The agonist-bound structure, as exemplified by the A2AAR/UK-432097 complex (PDB ID 3QAK), represents an intermediate-active state of the receptor. nih.govfrontiersin.orgiucr.orgbiorxiv.org This state is distinct from both the inactive state bound to antagonists and the fully active state coupled to a G protein. nih.goviucr.orgbiorxiv.org The stabilization of this intermediate state by this compound is attributed to the extensive network of ligand-receptor interactions it forms. nih.govnih.gov Compared to smaller agonists like adenosine, this compound forms a greater number of direct hydrogen bonds, contributing to its high affinity and stabilizing effect. nih.govfrontiersin.org Molecular dynamics simulations further suggest that this compound stabilizes a tighter neighborhood of active conformations compared to adenosine, potentially contributing to its higher efficacy. nih.gov

Ligand-Receptor Interaction Network Analysis

The binding of this compound within the A2AAR ligand-binding cavity involves an extensive network of interactions, including hydrogen bonds, aromatic stacking, and hydrophobic contacts. nih.gov This intricate network is crucial for the high binding affinity and subtype selectivity observed for this compound. nih.gov

Identification of Key Hydrogen Bonding Interactions (e.g., His278, Ser277, His250, Glu169)

Multiple hydrogen bonding interactions play a critical role in anchoring this compound within the A2AAR binding site. The ribose moiety of this compound inserts deeply into a hydrophilic region, forming hydrogen bonds with key residues. The 2' and 3'-OH groups of the ribose form hydrogen bonds with His2787.43. nih.gov The 3'-OH group is further stabilized by a hydrogen bond with Ser2777.42. nih.gov Mutation of His278 and Ser277 to alanine (B10760859) has been shown to abolish high-affinity binding of A2AAR agonists. nih.gov

Another important hydrogen bond is formed between His2506.52 and the carbonyl O4 of this compound. nih.gov This interaction was not predicted in earlier docking studies based on inactive receptor states, highlighting the conformational changes induced by agonist binding. nih.gov Additionally, the urea (B33335) group of this compound forms hydrogen bonds with Glu169ECL2. nih.govfrontiersin.org The carboxamide moiety can also form a water-mediated hydrogen bond with Tyr91.35 and the carbonyl group of Ala632.61, contributing to closer contact with helices I and II. nih.gov

Key Hydrogen Bonding Interactions of this compound with A2AAR

Receptor ResidueLigand MoietyInteraction Type
His2787.43Ribose (2'-OH, 3'-OH)Hydrogen Bond
Ser2777.42Ribose (3'-OH)Hydrogen Bond
His2506.52Carbonyl O4Hydrogen Bond
Glu169ECL2Urea groupHydrogen Bond
Tyr91.35Carboxamide moietyWater-mediated Hydrogen Bond
Ala632.61Carboxamide moietyWater-mediated Hydrogen Bond
Elucidation of Aromatic Stacking Interactions (e.g., Phe168)

Aromatic stacking interactions are also crucial for the binding of this compound. The adenine ring of this compound engages in a π-π stacking interaction with Phe168 in extracellular loop 2 (ECL2). nih.govmdpi.compnas.orgacs.org This interaction with Phe168 is conserved among various A2AAR ligands, including antagonists, and is considered essential for A2AAR agonism. mdpi.compnas.org Mutation of Phe168 has been shown to moderately decrease binding of both agonists and antagonists. nih.gov

Structural Determinants of Agonist Selectivity and Affinity

The high affinity and selectivity of this compound for A2AAR are determined by a combination of structural features of the ligand and the specific interactions it forms with the receptor. nih.govnih.gov A key determinant of agonistic activity, differentiating agonists from antagonists, is the presence of the ribose moiety. nih.govnih.gov The deep insertion of the ribose into the hydrophilic region and its specific hydrogen bonding interactions are critical for agonist binding and receptor activation. nih.gov

The extensive nature of the ligand-receptor interaction network formed by this compound, involving numerous hydrogen bonds, aromatic stacking, and hydrophobic contacts, contributes significantly to its high binding affinity and strong stabilizing effect on A2AAR. nih.govnih.gov The bulky substituents on the adenine core of this compound extend into specific regions of the binding pocket and extracellular side, forming additional interactions that enhance selectivity for A2AAR compared to other adenosine receptor subtypes. frontiersin.orgbiorxiv.org These structural determinants collectively explain the potent and selective pharmacological profile of this compound.

Structural Elucidation of this compound-Adenosine A2A Receptor Complexes

Structural studies, particularly X-ray crystallography, have provided atomic-level insights into how this compound interacts with the human A2AAR, revealing the specific contacts and induced conformational changes critical for receptor activation.

X-ray Crystallography of this compound-Bound Human A2A Adenosine Receptor (PDB ID 3QAK)

The crystal structure of the human A2AAR bound to the agonist this compound was determined at a resolution of 2.7 Å, deposited in the Protein Data Bank with the identifier 3QAK. nih.govnih.govrcsb.org This structure provided the first detailed view of an agonist-bound A2AAR. This compound is a relatively large molecule, approximately three times the molecular weight of adenosine, and occupies a significant portion of the A2AAR ligand-binding cavity. nih.govfrontiersin.org

The binding cavity reveals an extensive network of interactions between this compound and the receptor. These include multiple hydrogen bonds and aromatic stacking interactions, which contribute to the compound's high binding affinity and selectivity for the A2AAR. nih.gov Specifically, the ribose moiety of this compound inserts deeply into a hydrophilic region of the binding cavity, forming hydrogen bonds with residues His2787.43 and Ser2777.42. nih.gov The adenine ring engages in π-π stacking interactions with Phe168. mdpi.com The carbonyl oxygen makes a hydrogen bond with His2506.52. nih.gov The large substituent at the C2 position of the adenine moiety displaces extracellular loop 3 (ECL3), leading to rotamer changes in Glu169ECL2 and His264ECL3 and disrupting the salt bridge between them. frontiersin.org The urea group within this compound forms hydrogen bonds with Glu169ECL2 and Tyr2717.36. frontiersin.org

The binding of this compound induces significant conformational changes in the A2AAR compared to its inactive state. These changes include an outward tilt and rotation of the cytoplasmic half of helix VI, movements in helix V, and an axial shift of helix III. nih.govnih.govresearchgate.net A seesaw movement of helix VII and a shift in extracellular loop 3 are also observed. nih.govnih.govresearchgate.net These rearrangements are characteristic of the transition towards an active-like receptor state and resemble changes seen in other activated GPCRs. nih.govresearchgate.net this compound has been described as a "conformationally selective agonist" due to its ability to stabilize the receptor in a specific active-state configuration. nih.govnih.govresearchgate.net

Comparative Structural Analysis with Antagonist-Bound A2A Receptor Configurations

A major difference lies in the interaction with the ribose moiety, a key feature of many AR agonists. In the this compound-bound structure, the ribose group is deeply inserted and forms specific hydrogen bonds that are absent in antagonist-bound structures. nih.gov These interactions with ribose-coordinating residues are linked to receptor activation. nih.gov

On a larger scale, the agonist-bound structure exhibits significant outward movements of the cytoplasmic ends of transmembrane helices, particularly helix VI, which is crucial for G protein coupling. nih.govnih.govresearchgate.net Antagonist-bound structures, representing the inactive state, show a different arrangement of these helices. nih.govpnas.org The conformational changes induced by this compound binding, such as the displacement of ECL3 and the rearrangement of surrounding residues, are distinct from those observed with antagonists and are directly related to stabilizing the active-like conformation of the receptor. frontiersin.org

Computational Approaches in this compound Receptor Binding Research

Computational methods have complemented experimental structural studies, providing further insights into the binding of this compound to A2AAR and facilitating the search for novel ligands.

Molecular Docking Investigations of Binding Poses and Affinities

Molecular docking studies have been employed to predict the binding poses and affinities of ligands, including this compound, within the A2AAR binding site. These studies often utilize the crystallographic structure of the this compound-bound receptor (PDB ID 3QAK) as a template. mdpi.comscispace.com Docking simulations can identify essential interactions between the ligand and receptor residues, corroborating findings from crystallography and predicting the binding modes of other potential ligands. mdpi.com For instance, docking results have confirmed the importance of hydrogen bonds with residues like Glu169 and Tyr271 and aromatic interactions with Phe168, consistent with the crystallographic data of this compound binding. mdpi.com Docking can also be used to compare the predicted binding affinities of different compounds to A2AAR. mdpi.com

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are used to investigate the dynamic behavior and stability of the A2AAR-UK-432097 complex over time. nih.govmdpi.combiorxiv.orgiucr.orgresearchgate.netresearchgate.net These simulations provide information on the flexibility of the receptor and the ligand within the binding pocket and the persistence of key interactions observed in the crystal structure. MD simulations can reveal how the binding of this compound influences the conformational fluctuations of the receptor, particularly the movements of transmembrane helices associated with activation. biorxiv.orgiucr.org Studies have shown that the presence of agonists like this compound can stabilize specific intermediate or active-like conformations of the receptor. biorxiv.orgiucr.orgacs.org MD simulations can also be used to assess the stability of hydrogen bonds and other interactions between this compound and the A2AAR binding site residues over the simulation period. iucr.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Derivations for Adenosine Receptor Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the structural properties of compounds and their biological activity. For this compound and related adenosine receptor agonists, QSAR models have been developed to understand the molecular features that contribute to their activity and to predict the activity of novel compounds.

Studies involving this compound as part of a set of compounds have been used to generate pharmacophore models and construct QSAR models for predicting biological activity at the adenosine A2A receptor (A2AAR). Molecular properties such as molar volume, molar polarizability, number of atoms, and the presence of hydrophobic groups have been utilized in the construction of these models. mdpi.com

One study employed multiple linear regression to build a QSAR model based on a set of 20 compounds, including this compound, to predict biological activity. mdpi.comugr.es The research indicated that specific molecular descriptors are important for A2AAR agonist activity. For instance, the aromatic nature of nucleobases is crucial for π-π stacking interactions with residues like PHE168 in the receptor, which is considered an essential interaction in A2AAR agonism. mdpi.com Additionally, hydrophobic interactions, potentially with amino acids such as THR256, have been highlighted as significant contributors to activity. mdpi.com

A tetraparametric QSAR model, utilizing molar volume (VM), molar polarizability (PM), number of atoms (NA), and hydrophobic group (GH) descriptors, demonstrated a relevant statistical correlation (r = 0.9457) and explained a significant portion of the variance in activity (r²A = 0.8560). mdpi.com The standard error of estimation (SEE) for this model was 0.3228, and the F-value was 23.2970. mdpi.com

The analysis of molecular properties within these QSAR studies provides insights into the structural requirements for A2AAR agonists. For example, in one dataset, the number of atoms in the studied compounds ranged from 38 to 120, with this compound having 104 atoms. mdpi.com The molar volume of this compound was reported as 2155.82 ų, within a range of 846.19 to 2393.81 ų for the compound set. mdpi.com These descriptors, among others, contribute to the predictive power of the QSAR models.

Pharmacophore models derived from sets including this compound have identified key features necessary for A2AAR agonists, such as aromatic rings for π-π stacking and hydrophobic groups. mdpi.comresearchgate.net These models, combined with QSAR, aid in identifying potential novel A2AAR agonists through virtual screening. mdpi.comresearchgate.net

The co-crystal structure of human A2AAR bound to this compound has also provided valuable structural information that complements QSAR studies by revealing the specific interactions between the ligand and the receptor binding pocket. researchgate.netbiorxiv.orgnih.gov This structural data helps to rationalize the descriptors found to be significant in QSAR models. The ribose moiety of agonists like this compound is deeply buried in the binding pocket, inducing conformational changes in the receptor. biorxiv.org

While QSAR models provide statistical correlations between structure and activity, the integration of these models with structural data and pharmacophore analysis offers a more comprehensive understanding of the factors governing the activity of compounds like this compound at adenosine receptors.

Table 1: Exemplary Molecular Descriptors for Compounds in a QSAR Study Including this compound

CompoundNumber of Atoms (NA)Molar Volume (MV) (ų)Molar Polarizability (PM)Hydrophobic Group (GH)
This compound1042155.82-Present
Compound 738846.19--
Compound 201202393.81--
(Other compounds in the study)(Range: 38-120)(Range: 846.19-2393.81)--

Note: Specific values for PM and GH for all compounds were not available in the provided text snippets for a complete table.

Table 2: Statistical Parameters of a Tetraparametric QSAR Model

ParameterValue
n16
r0.9457
0.8944
r²A0.8560
SEE0.3228
F23.2970

n: number of compounds; r: correlation coefficient; r²: coefficient of determination; r²A: adjusted coefficient of determination; SEE: standard error of estimation; F: Fisher statistic. mdpi.com

Preclinical Pharmacological Investigation and Therapeutic Explorations of Uk 432097

Evaluation of Anti-inflammatory Efficacy

The anti-inflammatory properties of UK-432097 have been assessed in various experimental settings to understand its potential in mitigating inflammatory responses.

In Vitro Cellular Models of Inflammation (e.g., LPS-stimulated TNFα Release)

In vitro studies have investigated the effect of this compound on inflammatory mediators released from cells. One common model involves stimulating human peripheral blood mononuclear cells (PBMCs) or rat splenocytes with lipopolysaccharide (LPS) to induce the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) nih.gov. This compound has shown potency in inhibiting LPS-stimulated TNFα release in human PBMCs and rat splenocytes, indicating an anti-inflammatory effect mediated through A2A activation in these cellular systems nih.gov.

In Vivo Models of Pulmonary Inflammation (e.g., Capsaicin-induced Bronchoconstriction in Guinea Pig)

Preclinical efficacy testing of this compound has included in vivo models of pulmonary inflammation. The capsaicin-induced bronchoconstriction model in guinea pigs has been utilized for this purpose nih.govfrontiersin.org. This model is relevant as capsaicin (B1668287) is known to induce bronchoconstriction, partly through the activation of sensory nerves pa2online.orgnih.govnih.gov. Intratracheal administration of UK-371104, a congener of this compound, inhibited capsaicin-induced bronchoconstriction in anesthetized guinea pigs without affecting blood pressure, suggesting a potential for lung-focused A2AAR agonists in treating lung inflammation frontiersin.org. While the search results specifically mention UK-371104 in this model, they also state that this compound's pharmacology is comparable to UK-371104, implying similar potential in this context frontiersin.org.

Research in Respiratory Disease Models

Given its anti-inflammatory effects and mechanism of action as an A2AAR agonist, this compound has been investigated in preclinical models relevant to respiratory diseases.

Studies in Chronic Obstructive Pulmonary Disease (COPD) Models

This compound has been explored for its potential in the context of COPD nih.govmedchemexpress.comfrontiersin.orgnih.govresearchgate.net. COPD is characterized by chronic inflammation in the airways and lungs. As an A2AAR agonist, this compound's anti-inflammatory properties were investigated as a potential therapeutic strategy for this condition nih.govmdpi.com. Preclinical models for COPD include those induced by LPS or cigarette smoke exposure in animals like guinea pigs and mice, which model features of the disease such as inflammation and emphysema aquilo.nl. While this compound progressed to clinical trials for COPD, it ultimately failed to show efficacy in Phase II studies nih.govfrontiersin.orgnih.govresearchgate.netmdpi.com.

Investigations in Asthma Contexts

Research has also touched upon the potential of A2AAR agonists, including in the context of asthma researchgate.netfrontiersin.org. Asthma is another chronic respiratory disease characterized by airway inflammation and bronchoconstriction diva-portal.org. While a dual A2AAR agonist and A3AR antagonist, GW328267X, failed in clinical trials for asthma, the investigation into A2AAR agonists highlights the interest in this pathway for asthma treatment frontiersin.orgfrontiersin.org. Although specific detailed preclinical studies of this compound solely in asthma models were not extensively detailed in the search results, its evaluation in pulmonary inflammation models is relevant to both COPD and asthma.

Broader Preclinical Applications and Adenosine (B11128) Receptor Agonist Contexts

This compound is situated within the broader context of research into adenosine receptor agonists for various therapeutic applications nih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.com. Adenosine receptors, including A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play roles in numerous physiological and pathological processes, including inflammation frontiersin.orgnih.govfrontiersin.orgresearchgate.netmdpi.com. A2AAR activation is generally associated with anti-inflammatory effects mdpi.comresearchgate.netnih.gov.

This compound is described as a potent and selective A2AAR agonist nih.govmedchemexpress.com. Its interaction with the A2A receptor has been studied at a structural level, with the crystal structure of the human A2A receptor in complex with this compound providing insights into agonist binding nih.govresearchgate.netresearchgate.netmdpi.com. Despite its favorable in vitro potency and selectivity for A2AAR, this compound also demonstrated some agonistic effect on the A3 receptor nih.gov.

The preclinical investigation of this compound, like other A2AAR agonists, has aimed to leverage the anti-inflammatory potential of activating this receptor subtype. However, the development of A2AAR agonists for inflammatory lung diseases has faced challenges, partly due to the potential for unwanted systemic side effects mediated by A2AAR activation in other tissues, such as the cardiovascular system nih.govnih.gov. The need to separate local anti-inflammatory efficacy in the lung from systemic effects has been a key consideration in the development of subsequent A2AAR agonists, often using this compound as a reference compound nih.govnih.gov.

Potential in Diabetes Research (e.g., Beta-Cell Proliferation in Zebrafish and Rodent Models)

Pharmacological activation of adenosine signaling has demonstrated the ability to enhance beta-cell proliferation and regeneration in both zebrafish and rodent models of diabetes. researchgate.netmdpi.com Studies have shown that this compound, as a specific A2A agonist, promotes the proliferation of mouse beta-cells in vitro. researchgate.net Research utilizing Adora2a-deficient mice (lacking the gene encoding the A2A receptor) has indicated that deficiency in this receptor impairs glucose control and reduces compensatory beta-cell proliferation during states of increased insulin (B600854) demand, such as pregnancy. researchgate.net This suggests an important role for adenosine signaling via the A2A receptor in compensatory beta-cell proliferation, a mechanism that could potentially be exploited pharmacologically for expanding beta-cell mass as a therapeutic strategy for diabetes. researchgate.net Zebrafish models are particularly useful in diabetes research due to their conserved islet architecture and nutrient-secretion coupling machinery for insulin, allowing for real-time observation of beta cells in vivo. mdpi.comnih.gov

Investigations in Glioma Models (e.g., Blood-Tumor Barrier Permeability Enhancement)

The blood-tumor barrier (BTB) presents a significant obstacle to the delivery of chemotherapeutic agents to brain tumors like glioblastoma. nih.govmdpi.comresearchgate.net Preclinical studies have explored the potential of A2AAR agonists to enhance BTB permeability. Regadenoson (B1679255), another A2AAR agonist, has been shown to increase drug delivery across the blood-brain barrier in rodents without tumors. nih.gov Investigations using bEnd.3 cells and rat brain microvascular endothelial cells have demonstrated that both Regadenoson and this compound can induce calcium influx, indicating activation of A2AAR signaling in these cells. nih.govresearchgate.netresearchgate.net This suggests a potential mechanism by which A2AAR agonists might influence the permeability of the blood-brain or blood-tumor barrier. While Regadenoson has shown the ability to increase BTB permeability in a rodent glioma model through cytoskeletal disruption and tight junction protein downregulation, this effect did not consistently translate to increased survival in combination therapy with temozolomide (B1682018) in preclinical studies. researchgate.net Human studies with Regadenoson and temozolomide have also shown variable results regarding increased temozolomide concentration in the brain. researchgate.net Despite the challenges, exploring strategies to modulate the BTB for improved drug delivery in glioma remains an active area of preclinical research. mdpi.combiorxiv.org

General Considerations in Other Inflammatory and Stress-Related Conditions (e.g., Sepsis, Rheumatoid Arthritis, Wound Healing, Ischemic Conditions)

Adenosine receptors, particularly the A2A receptor, play significant roles in the body's response to inflammation and stress. nih.govresearchgate.net A2AAR agonists have been investigated for their potential therapeutic applications in a range of inflammatory and stress-related conditions, including sepsis, rheumatoid arthritis, wound healing, and ischemic conditions. nih.govresearchgate.netresearchgate.net The anti-inflammatory role of the A2A receptor is well-established. researchgate.netnih.gov

In the context of wound healing, inflammatory diseases like rheumatoid arthritis can complicate the process, leading to delayed healing and chronic ulcers. arthritis.orgwwic.wales While some studies initially suggested that certain medications used for rheumatoid arthritis might affect wound healing, recent research has provided mixed results. arthritis.orgclinexprheumatol.org

A2AAR agonists have been explored for their potential in ischemic conditions, with some having been approved for protection against cardiac ischemia-reperfusion injury. researchgate.netresearchgate.net The activation of A2AARs can increase blood supply to tissues during stress. nih.gov

Research has also indicated that this compound can influence processes related to atherosclerosis. A study on THP-1 human macrophages showed that this compound increased anti-atherogenic reverse cholesterol transport proteins and reduced oxidized lipid accumulation. researchgate.net This effect was mediated through A2AAR activation, as it was negated by an A2AAR antagonist. researchgate.net

Comparative Efficacy and Systemic Effects of A2A Agonists in Preclinical Paradigms

Preclinical studies comparing different A2AAR agonists have highlighted variations in their pharmacological properties and systemic effects. For instance, a study comparing this compound with another A2A agonist (compound 2) found that compound 2 demonstrated higher solubility, lower lipophilicity, lower plasma protein binding, and higher lung retention in rats following intratracheal dosing. researchgate.netnih.gov While compound 2 was efficacious in a lung inflammatory rat model, it did not provide a sufficient therapeutic index due to systemic side effects on the cardiovascular system. researchgate.netnih.gov

This compound itself displayed a favorably slow off-rate from the receptor, which has been suggested to contribute to sustained agonist effects. researchgate.netresearchgate.net The extended substituents of this compound are thought to interact with the extracellular regions of the A2AAR, impeding dissociation. researchgate.net However, despite demonstrating strong efficacy in addressing pulmonary inflammation in preclinical models, this compound was not efficacious in human trials for COPD, potentially due to some agonist activity at other adenosine receptor subtypes (A1 and A3) or its physicochemical properties affecting bioavailability. nih.govnih.govresearchgate.net

The development of selective A2AAR agonists with favorable pharmacokinetic profiles and reduced systemic side effects remains a key goal in preclinical research to harness the therapeutic potential of A2AAR activation while minimizing unwanted effects, particularly on the cardiovascular system. researchgate.netnih.gov

Table of Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound9833519
Regadenoson219013
Adenosine60961
CGS-216802752
ZM-2413855718
Temozolomide538375
Methotrexate126944
Tocilizumab6943729

Data Table: In Vitro Effects of A2A Agonists on Calcium Influx in Endothelial Cells

CompoundConcentrationEffect on Calcium Influx in bEnd.3 cellsCitation
This compound100 nmol/LInduced calcium influx nih.govresearchgate.netresearchgate.net
Regadenoson10 μmol/LInduced calcium influx nih.govresearchgate.netresearchgate.net
Ionomycin1 μmol/LInduced calcium influx (Positive Control) nih.govresearchgate.netresearchgate.net
CPA100 μmol/LNo calcium influx (Negative Control) nih.govresearchgate.netresearchgate.net

Note: CPA refers to Cyclopiazonic acid.

Data Table: Effect of this compound on Atherosclerosis-Related Proteins in THP-1 Macrophages

Protein/mRNAChange after 6h this compound ExposureChange after 18h this compound ExposureCitation
ABCA1 mRNAIncreased by 88.75 ± 5.4%Not specified researchgate.net
ABCA1 proteinIncreased by 56.34 ± 12.4%Not specified researchgate.net
ABCG1 expressionIncreased by 58.42 ± 6.32% (mRNA)Not specified researchgate.net
ABCG1 proteinIncreased by 65.45 ± 5.24%Not specified researchgate.net
27-hydroxylase mRNANot specifiedIncreased by 46.45 ± 3.4% researchgate.net
27-hydroxylase proteinNot specifiedIncreased by 50.27 ± 8.9% researchgate.net
LXRα mRNANot specifiedUpregulated to 155.80 ± 4.9% researchgate.net
LXRα proteinNot specifiedUpregulated to 157.98 ± 12.9% researchgate.net
Oxidized LDL uptakeDecreased by 28.9%Not specified researchgate.net

Note: Data represents change above control levels. P<0.01 for all specified changes.

Toxicological Considerations and Safety Research Relevant to Uk 432097

Analysis of Carcinogenic Potential and Identified Structural Alerts

Based on the available search results, the following data regarding the toxicological prediction for UK-432097 using DEREK software can be summarized:

CompoundToxicity Prediction AlertStructural Moiety Implicated
This compoundCarcinogenicitySubstituted pyrimidine (B1678525) or purine (B94841) moiety

Research on Cardiovascular System Impact (e.g., Myocardial Necrosis, Edema, Fibrosis)

Research on the cardiovascular system impact of this compound specifically, in terms of inducing myocardial necrosis, edema, or fibrosis, is not extensively detailed in the provided search results. However, the broader context of adenosine (B11128) receptor agonists and their cardiovascular effects is discussed. Adenosine itself has cardioprotective properties and is used clinically for treating supraventricular tachycardia, with its antiarrhythmic action suggested to occur via the A1 receptor. frontiersin.orgnih.gov Activation of A2A receptors is thought to primarily mediate the effects of adenosine on coronary blood flow, leading to vasodilation. nih.gov While adenosine agonists have shown promise in preclinical studies for conditions like acute myocardial infarction, clinical trials have sometimes yielded disappointing results, such as the lack of evidence for benefit with regadenoson (B1679255) in sickle cell disease. nih.govnih.govdovepress.com

One study comparing a novel compound (Compound 2) to this compound noted that despite favorable properties, Compound 2 did not provide a sufficient therapeutic index, meaning separation of local anti-inflammatory efficacy in the lung from systemic side effects in the cardiovascular system. nih.govresearchgate.net This suggests that achieving a favorable cardiovascular safety profile can be a challenge for A2A agonists. Myocardial fibrosis is a common feature in various cardiovascular diseases, including myocardial infarction and heart failure, and persistent fibrosis correlates with poor prognosis. frontiersin.org While some adenosine receptor agonists have shown potential in reducing collagen levels and cardiac fibrosis in experimental models of myocardial infarction, direct evidence linking this compound to the induction of myocardial necrosis, edema, or fibrosis was not found in the provided results. dovepress.comresearchgate.net Clinical trial exclusion criteria for a study involving this compound included a history of myocardial infarction within the previous 2 years, indicating potential concerns regarding cardiovascular health in trial participants. medpath.com

Factors Influencing Preclinical and Early Clinical Efficacy and Bioavailability

Several factors have been identified as potentially influencing the preclinical and early clinical efficacy and bioavailability of this compound. This compound was developed as a potent and selective agonist of the adenosine A2A receptor. wikipedia.orgwikipedia.org Despite this, it was discontinued (B1498344) from clinical trials due to poor efficacy results. researchgate.netwikipedia.orgwikipedia.org

Factors suggested to have contributed to the lack of efficacy and potentially influenced bioavailability include its high molecular weight (778), and multiple hydrogen bond donor (7) and acceptor (13) groups, which may have reduced its bioavailability, even when administered by inhalation. nih.gov Low oral bioavailability, low solubility, rapid clearance, and high plasma protein binding were also noted for this compound. nih.gov

Impact of Receptor Dissociation Kinetics and Sustained Receptor Engagement

The duration of action of adenosine A2A receptor agonists is considered critical for their clinical efficacy. researchgate.netnih.govnih.gov this compound displays a favorably slow off-rate from the receptor, which has been suggested to contribute to sustained agonist effects. frontiersin.orgnih.govresearchgate.netnih.govnih.gov In vitro studies using cAMP assays demonstrated that this compound exhibited sustained wash-resistant agonism, where residual receptor activation persisted after washout. researchgate.netnih.govnih.gov This sustained effect is thought to be driven by slow dissociation kinetics. researchgate.netnih.govnih.gov The extended substituents on the adenine (B156593) moiety of this compound are believed to interact with the A2A receptor extracellular regions, potentially impeding dissociation and promoting stable and long-lived binding events. frontiersin.orgresearchgate.netnih.govnih.gov This characteristic of sustained receptor engagement, while seemingly beneficial for prolonged effect, did not translate to clinical efficacy for this compound in the context of chronic obstructive pulmonary disease. researchgate.netwikipedia.orgwikipedia.org

Challenges in Translational Research from Preclinical Findings to Clinical Outcomes

The case of this compound highlights challenges in translating preclinical findings to successful clinical outcomes. Despite being a potent and selective A2A agonist that showed promise in preclinical testing, this compound failed to demonstrate efficacy in Phase II clinical trials for chronic obstructive pulmonary disease and its development was terminated. mdpi.comnih.govresearchgate.netwikipedia.orgwikipedia.org

Several factors contribute to these translational challenges:

Bioavailability Issues: As mentioned previously, factors like high molecular weight, numerous hydrogen bond features, low solubility, rapid clearance, and high plasma protein binding likely contributed to poor bioavailability, even with inhaled administration, potentially limiting the concentration of the drug reaching the target receptor in the lungs. nih.govresearchgate.netnih.gov Bioavailability is a fundamental aspect of drug development, influencing dosing, effectiveness, and safety. scitechnol.com

Off-Target Activity: Potential agonist activity at other adenosine receptor subtypes (A1, A3) could have introduced confounding effects or undesirable outcomes not fully predicted by preclinical models focused primarily on A2A selectivity. nih.gov

Complexity of Disease Biology: Chronic obstructive pulmonary disease is a complex disease, and modulating a single pathway, such as A2A receptor activation, may not be sufficient to achieve clinical efficacy. researchgate.net

Limitations of Preclinical Models: Preclinical models, while valuable, may not fully capture the nuances of human disease or predict the complex pharmacokinetic and pharmacodynamic interactions that occur in a clinical setting. mdpi.comresearchgate.net

Therapeutic Index: Achieving a sufficient separation between the dose required for local therapeutic effect and the dose causing systemic side effects remains a challenge for A2A agonists. nih.govresearchgate.net

The prediction of pharmacokinetic and toxicological features using in silico studies can be a valuable tool for selecting potential drug candidates, but these predictions need to be validated by experimental and clinical data. mdpi.comresearchgate.net The lack of efficacy of this compound in clinical trials underscores the difficulties in predicting clinical success based solely on preclinical data and highlights the need for a deeper understanding of the factors influencing drug performance in humans. mdpi.comresearchgate.netnih.gov

Advanced Synthetic Methodologies and Chemical Biology Insights for Uk 432097 and Analogs

Strategic Route Selection and Process Development for Large-Scale Synthesis

The selection and development of a synthetic route for UK-432097 focused on achieving multikilogram scale production. Key considerations included stereoselectivity, scalability of reactions, and efficient isolation of the final product acs.orgacs.orgresearchgate.net. The developed route incorporated a stereoselective glycosidation reaction, a scalable oxidation protocol, and an unusual elevated temperature crystallization process for the API acs.orgacs.orgresearchgate.net. Process development efforts addressed challenges encountered during scale-up to ensure robust and efficient production acs.orgacs.orgresearchgate.net.

Key Synthetic Transformations Employed in Compound Generation

The synthesis of this compound and its analogs relies on specific chemical transformations crucial for assembling the nucleoside core and incorporating the necessary substituents.

Application of Glycosidation Approaches (e.g., Vorbrüggen Glycosidation)

A key step in the synthesis of this compound is a stereoselective glycosidation reaction acs.orgacs.orgresearchgate.netthieme-connect.com. The Vorbrüggen glycosidation protocol is a commonly used method for forming the N-glycosidic bond in nucleoside analogues, involving the coupling of a protected sugar with a nucleobase derivative, often in the presence of a Lewis acid and silylating agent researchgate.netnih.gov. This approach is critical for establishing the correct stereochemistry at the anomeric center of the ribofuranosyl moiety in this compound acs.orgacs.orgresearchgate.netthieme-connect.comresearchgate.net.

Implementation of Oxidation Protocols (e.g., Scalable Bleach-TEMPO Oxidation)

Another essential transformation is a scalable oxidation step acs.orgacs.orgresearchgate.netthieme-connect.com. A scalable bleach-TEMPO oxidation protocol was employed in the synthesis of this compound acs.orgacs.orgresearchgate.netthieme-connect.com. The Anelli-Montanari protocol, a classic TEMPO-mediated oxidation using aqueous NaOCl (bleach) and KBr, is a well-established method for the oxidation of alcohols atlanchimpharma.com. This type of oxidation is suitable for large-scale synthesis and was utilized to convert an intermediate alcohol to a carboxylic acid in the this compound route atlanchimpharma.com. Careful control of pH is important in such oxidation reactions to prevent undesired side reactions atlanchimpharma.com.

Structure-Activity Relationship (SAR) Studies for Optimized Agonism and Selectivity

Structure-Activity Relationship (SAR) studies have been crucial in understanding how modifications to the chemical structure of this compound and its analogs influence their activity and selectivity at adenosine (B11128) receptors, particularly the A2AAR nih.govresearchgate.netsci-hub.se. These studies aim to identify molecular features that enhance agonist effects and improve selectivity over other adenosine receptor subtypes (A1, A2B, and A3) nih.govresearchgate.netsci-hub.senih.gov. The crystal structure of the human A2A receptor in complex with this compound has provided fundamental insights for the design of new selective A2A ligands researchgate.netacs.org.

Role of Specific Substituents (e.g., N6, C2) in Sustained Agonist Effects and Receptor Interaction

SAR studies have highlighted the importance of substituents at the N6 and C2 positions of the purine (B94841) core for the sustained agonist effects and receptor interaction of this compound and its analogs nih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.com. Lipophilic N6 substituents and bulky C2 substituents have been suggested to promote stable and long-lived binding events, leading to sustained agonist responses nih.govresearchgate.net. The N6-(2,2-diphenylethyl) group present in this compound is an example of a substitution that has been found to increase affinity at the A2AAR researchgate.netcore.ac.ukunifi.it. The C2 position can accommodate extended substituents which point towards the extracellular face of the receptor core.ac.uk. The presence of large, stabilizing N6 and C2 substituents in this compound contributes to its increased thermal stability when bound to the A2AAR mdpi.comsemanticscholar.org.

Exploration of Molecular Features Driving Affinity, Selectivity, and Biological Activity

Exploration of various molecular features has been conducted to understand their impact on the affinity, selectivity, and biological activity of this compound and related A2AAR agonists nih.govmdpi.comatlanchimpharma.comnih.govresearchgate.netsci-hub.se. Modifications to the ribose moiety, such as the N-ethyl-β-D-ribofuranosyl-uronamide present in this compound, are known to influence potency nih.gov. The nature and position of substituents, particularly at C2 and N6, play a significant role in determining the selectivity profile nih.govresearchgate.netsci-hub.senih.gov. For instance, certain substitutions have been found to enhance selectivity for the A2AAR over the A1, A2B, and A3 subtypes nih.govresearchgate.netsci-hub.se.

Molecular modeling and docking studies, often utilizing the crystal structure of the A2AAR bound to agonists like this compound, provide insights into the ligand-receptor interactions driving affinity and selectivity mdpi.comnih.govsci-hub.seacs.orgnih.gov. These studies help to map the binding pocket and identify key residues involved in interactions with different parts of the ligand molecule mdpi.comnih.govacs.org. Hydrophobic interactions and π-π stacking with residues like Phe1685.29 in the A2AAR binding site are important for agonist binding mdpi.comnih.gov. The ability of agonists to induce specific conformational changes in the receptor is also linked to their biological activity acs.orgacs.orgfrontiersin.org.

Data from SAR studies can be used to build quantitative structure-activity relationship (QSAR) models to predict the biological activity of new compounds mdpi.comresearchgate.net. These models, combined with virtual screening and molecular docking, aid in the identification of novel A2AAR agonists with desired properties mdpi.comsci-hub.seresearchgate.net.

Here is a table summarizing some key aspects related to this compound and its interactions with the A2AAR based on the search results:

FeatureDescriptionSource(s)
Receptor TargetAdenosine A2A Receptor (A2AAR) wikipedia.orgacs.orgnih.govresearchgate.net
Ligand TypeAgonist wikipedia.orgacs.orgnih.govresearchgate.net
Key Synthesis StepsStereoselective glycosidation, Scalable bleach-TEMPO oxidation, Elevated temperature crystallization acs.orgacs.orgresearchgate.netthieme-connect.com
Importance of N6 SubstituentCan promote stable and long-lived binding, increase A2AAR affinity (e.g., 2,2-diphenylethyl group) nih.govresearchgate.netnih.govresearchgate.netcore.ac.ukunifi.it
Importance of C2 SubstituentCan promote stable and long-lived binding, influence selectivity, extends towards extracellular face nih.govresearchgate.netnih.govresearchgate.netcore.ac.uk
Ribose ModificationN-ethyl-β-D-ribofuranosyl-uronamide influences potency nih.govmdpi.comsemanticscholar.org
Receptor InteractionInvolves interactions with residues in the binding pocket, including hydrophobic and π-π stacking interactions (e.g., with Phe1685.29) mdpi.comnih.govacs.org
Effect on Receptor StructureInduces conformational changes in A2AAR (e.g., outward tilt/rotation of helix VI, movement of helix V, axial shift of helix III) acs.orgacs.orgfrontiersin.org
Sustained EffectsAssociated with slow dissociation kinetics, influenced by lipophilic N6 and bulky C2 substituents nih.govresearchgate.net

Future Directions and Research Opportunities

Development of Next-Generation Adenosine (B11128) A2A Receptor Ligands Inspired by UK-432097

This compound's high potency and selectivity for the A2A receptor, despite its lack of clinical efficacy in initial trials, highlight the potential of targeting this receptor for therapeutic benefit. Future research is focused on developing next-generation A2A receptor ligands that build upon the structural and pharmacological understanding gained from compounds like this compound. The goal is to design new agonists with improved properties, such as enhanced target tissue selectivity, optimized pharmacokinetic profiles, and a better therapeutic index. nih.govqmul.ac.ukresearchgate.net The observation that this compound exhibits a slow off-rate from the receptor, potentially contributing to sustained agonist effects, suggests that designing ligands with favorable dissociation kinetics could be a key strategy. researchgate.net

Strategies for Addressing Challenges in Therapeutic Index and Systemic Side Effects

A significant challenge in developing A2A receptor agonists has been achieving a sufficient therapeutic index, particularly separating desired local effects from unwanted systemic side effects, such as cardiovascular effects. nih.gov this compound, despite its selectivity, did not provide a sufficient separation of local anti-inflammatory efficacy in the lung from systemic cardiovascular effects in preclinical studies. nih.gov Future strategies aim to address this by focusing on novel delivery mechanisms that allow for targeted delivery to the site of action, thereby minimizing systemic exposure. smr.org.uk Additionally, the development of biased agonists that selectively activate beneficial signaling pathways downstream of the A2A receptor while avoiding those that lead to side effects is an active area of research.

Advanced Applications of Structural Biology and Computational Modeling in Drug Design

The availability of the crystal structure of the human A2A receptor bound to agonists like this compound (PDB ID 3QAK) has been a crucial advancement in the field of structural biology and its application in drug design. mdpi.comresearchgate.netrcsb.orgnih.gov This structural information provides an atomic-level understanding of the ligand-binding pocket and the conformational changes that occur upon agonist binding. mdpi.comresearchgate.netnih.gov

Advanced computational modeling techniques, such as structure-based drug design (SBDD), ligand-based drug design (LBDD), pharmacophore-based drug design (PBDD), and molecular docking, are being extensively used to leverage this structural data. mdpi.comstructure-based-drug-design-summit.com These methods allow for the virtual screening of large chemical libraries to identify potential novel ligands with desired binding characteristics and predicted pharmacological profiles. mdpi.com Molecular dynamics simulations can further investigate the stability of ligand-receptor interactions and the dynamic conformational changes of the receptor. mdpi.com

The interactions of this compound with key amino acids in the A2AAR binding site, such as aromatic interactions with PHE168 and hydrogen bonds with GLU169 and TYR271, provide specific targets for rational drug design efforts aimed at improving selectivity and potency. mdpi.com

An example of data generated through these approaches is the comparison of the crystallographic pose of this compound with theoretical poses predicted by molecular docking for newly screened compounds. Root mean square deviation (RMSD) values are used to assess the accuracy of these predictions, with values below 2.0 Å generally considered suitable for predicting binding modes. mdpi.com

Re-evaluation of this compound in Specific Disease Contexts with Novel Delivery Mechanisms or Combination Therapies

Despite its discontinuation for COPD, the potent anti-inflammatory and anti-aggregatory properties of this compound suggest potential utility in other disease contexts where A2A receptor activation could be beneficial. medchemexpress.com Re-evaluation of this compound or its derivatives in specific diseases, such as cardiovascular conditions where platelet aggregation is a factor or inflammatory disorders beyond COPD, is a potential future direction. researchgate.netscispace.com

Furthermore, exploring novel delivery mechanisms, such as targeted nanoparticles or localized delivery systems, could help circumvent the systemic side effect limitations observed in previous trials. smr.org.uk Combination therapies, where this compound or a similar A2A agonist is used in conjunction with other therapeutic agents, could also be investigated. For instance, studies have shown that A2A receptor agonists can enhance the anti-aggregatory effects of P2Y12 antagonists, suggesting a potential combination strategy in cardiovascular disease. researchgate.netpan.pl

The study demonstrating that this compound increases anti-atherogenic reverse cholesterol transport proteins and reduces oxidized LDL uptake in macrophages highlights a specific disease context (atherosclerosis) where re-evaluation with novel approaches might be warranted. researchgate.net

Q & A

Q. What structural features of UK-432097 contribute to its selectivity for the adenosine A2A receptor (A2AAR)?

this compound contains bulky N6 and C2 substituents that extend into solvent-exposed regions of A2AAR, forming interactions with extracellular residues like PHE168 (π-π stacking) and polar residues (e.g., HIS264, THR256). These substituents impede dissociation and enhance binding specificity, as demonstrated in crystallography studies (PDB: 3QAK) . Molecular dynamics (MD) simulations further reveal that the agonist stabilizes hydrogen bonds between Asn923.40 and key residues (Cys1855.46, Trp2466.48), critical for maintaining receptor conformation .

Q. What experimental methodologies are commonly used to study this compound-A2AAR interactions?

  • Crystallography : Co-crystallization using lipid cubic phase (LCP) technology with monoolein-cholesterol mixtures, yielding high-resolution structures (e.g., 3QAK) .
  • Molecular Dynamics (MD) : All-atom simulations (1 µs scale) to monitor conformational changes, such as TM6 helix movement and residue-specific interactions .
  • Binding Assays : Radioligand displacement studies to quantify affinity and off-rate kinetics, revealing this compound's slow dissociation (~100x slower than adenosine) .

Q. How does this compound differ from other A2AAR agonists like NECA in binding behavior?

this compound’s extended substituents enable deeper penetration into the receptor’s extracellular vestibule, unlike NECA, which lacks bulky groups. Comparative docking studies show NECA’s ribose ring shifts upward, reducing optimal interactions with Thr883. This compound’s binding mode stabilizes Trp2466.48, a key residue for receptor activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy and bioavailability?

  • Data Triangulation : Combine MD simulations (e.g., Ile923.40-Asn2807.45 distance fluctuations) with mutagenesis to validate residue roles in binding .
  • QSAR Modeling : Apply quantitative structure-activity relationship models to correlate molecular polarization (82.39 Ų for this compound) with solubility and bioavailability, addressing discrepancies in clinical trial outcomes .
  • Comparative Pharmacology : Contrast in vitro affinity (nanomolar range) with pharmacokinetic data (e.g., high molecular weight, H-bond donors) to explain poor bioavailability despite potent receptor activity .

Q. What methodological advancements in crystallography have been enabled by this compound’s structure?

this compound’s rigid, bulky groups facilitated the first high-resolution A2AAR intermediate-state structure using LCP crystallization. Key innovations include:

  • Precipitant Optimization : 30% PEG 400, 0.4 M (NH4)2SO4 at pH 8.2 for crystal stability .
  • Conformational Trapping : Co-crystallization with T4 lysozyme fusion proteins to stabilize active-like states .

Q. How can molecular dynamics simulations inform the design of this compound derivatives with improved pharmacokinetics?

  • Hydrogen Bond Analysis : Track interactions like Asn923.40–Trp2466.48 (78% stability in simulations) to prioritize derivatives with enhanced polar contacts .
  • Solvent Accessibility Mapping : Identify solvent-exposed regions (e.g., ZM-241385’s phenylethylamine chain) for functionalization to improve solubility without disrupting binding .
  • Off-Rate Calculations : Use MD-derived free-energy landscapes to predict compounds with slower dissociation kinetics, mimicking this compound’s sustained effects .

Q. What strategies address challenges in replicating this compound’s receptor activation in synthetic A2AAR models?

  • Homology Modeling : Use this compound-bound A2AAR (3QAK) as a template for A2BAR homology models, ensuring conserved interaction patterns (e.g., Trp2466.48 alignment) .
  • Mutagenesis Validation : Replace Ile923.40 with Asn to mimic intermediate states, then assay G-protein coupling efficiency to confirm activation .

Methodological Guidance

Q. How should researchers design experiments to analyze conflicting data on this compound’s role in receptor dynamics?

  • Step 1 : Perform replicate MD simulations (≥3 runs) to assess reproducibility of conformational metrics (e.g., RMSD, residue distances) .
  • Step 2 : Cross-validate with cryo-EM or NMR to resolve ambiguities in TM6 helix positioning .
  • Step 3 : Apply statistical clustering (e.g., k-means) to identify dominant receptor conformations under different ligand conditions .

Q. What frameworks ensure rigor in formulating research questions about this compound’s mechanism?

  • FINER Criteria : Ensure questions are Feasible (e.g., accessible MD tools), Interesting (novel conformational insights), Novel (unexplored residues like Arg1023.50), Ethical (avoid in vivo toxicity), and Relevant (GPCR drug design applications) .
  • PICO Framework : Define Population (A2AAR mutants), Intervention (this compound dosing), Comparison (vs. NECA), Outcome (TM6 displacement ≥10 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UK-432097
Reactant of Route 2
Reactant of Route 2
UK-432097

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.